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Compound of Interest

Compound Name: CM-352

Cat. No.: B15578898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of CM-352, a

potent and novel matrix metalloproteinase (MMP) inhibitor. The document elucidates the

unique structural features that contribute to its mechanism of action and its potential as a new

class of antihemorrhagic agent.

Core Chemical Identity of CM-352
CM-352 is a small molecule with a complex and highly specific chemical architecture. Its

fundamental properties are summarized in the table below.
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Property Value Source

IUPAC Name

(R)-N-hydroxy-2-((4-(4-

(methylcarbamoyl)phenoxy)ph

enyl)sulfonyl)-8-

azaspiro[4.5]decane-2-

carboxamide

[1][2]

CAS Number 1542205-83-3 [1][2][3]

Chemical Formula C24H29N3O6S [1][2][3]

Molecular Weight 487.57 g/mol [1][2][3]

Synonyms CM352, CM 352 [1][2]

Unveiling the Novelty in CM-352's Architecture
The innovative nature of CM-352's chemical structure lies in the strategic combination of three

key moieties, each playing a crucial role in its function as a potent MMP inhibitor.

The Zinc-Binding Group (ZBG): The N-hydroxy-carboxamide group (-C(=O)N(O)H) is a

classic and highly effective zinc-chelating group. In the active site of MMPs, a catalytic zinc

ion (Zn2+) is essential for their enzymatic activity. The hydroxamate moiety of CM-352
coordinates with this zinc ion, effectively inhibiting the enzyme's function.

The Spirocyclic Scaffold: A distinctive feature of CM-352 is its 8-azaspiro[4.5]decane core.

This rigid, three-dimensional spirocyclic system serves as a central scaffold, orienting the

other functional groups in a precise conformation for optimal binding to the MMP active site.

This structural rigidity can contribute to higher potency and selectivity compared to more

flexible linear or monocyclic structures.

The Specificity-Driving Side Chains: Extending from the sulfonyl group is a bi-aromatic ether

linkage terminating in a methylcarbamoyl group (-C(=O)NHCH3). This extended side chain is

crucial for establishing specific interactions with the S1' pocket of the MMP active site. The

nature and conformation of this "deep pocket" vary among different MMPs, and the tailored

design of this moiety in CM-352 is likely responsible for its specific inhibitory profile.
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Mechanism of Action: Inhibition of Matrix
Metalloproteinases
CM-352 functions as a potent inhibitor of matrix metalloproteinases (MMPs).[1][3] MMPs are a

family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix

components. In the context of hemorrhage, certain MMPs can degrade fibrin clots, leading to

re-bleeding. By inhibiting these MMPs, CM-352 helps to stabilize fibrin clots and reduce blood

loss.[1] This novel mechanism of action distinguishes it from traditional antihemorrhagic agents

that typically interfere with the coagulation cascade.[1]

Mechanism of action of CM-352 as an MMP inhibitor.

Experimental Protocols
Detailed experimental protocols for the synthesis of CM-352 and for the key biological assays

are proprietary and not fully available in the public domain. The primary scientific literature,

such as the publication by Orbe et al. in the Journal of Medicinal Chemistry (2015), would

contain more specific details.[1] However, a general workflow for evaluating a novel MMP

inhibitor like CM-352 is outlined below.
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General experimental workflow for the evaluation of CM-352.

Preclinical Data Summary
CM-352 has demonstrated promising preclinical efficacy. In functional assays using human

whole blood, it inhibited fibrinolysis.[1] Notably, in a tail-bleeding model, CM-352 was found to

be significantly more effective than tranexamic acid, the current standard of care, at a much

lower dose.[1] Furthermore, it has shown potential in reducing blood loss during liver

hepatectomy models.[1] The compound also exhibited a favorable pharmacokinetic and safety

profile, with no evidence of thrombosis or impairment of normal coagulation.[1] In rat models of
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cerebral hemorrhage, CM-352 has been shown to reduce brain damage and improve functional

recovery.[3]

Parameter Result Model System Source

Fibrinolysis Inhibition Effective
Human whole blood

functional assays
[1]

Antihemorrhagic

Efficacy

More effective than

tranexamic acid (at

30,000x lower dose)

Tail-bleeding model [1]

Surgical Bleeding Reduced blood loss
Liver hepatectomy

model
[1]

Cerebral Hemorrhage

Reduced brain

damage, improved

functional recovery

Rat models [3]

Safety Profile

No evidence of

thrombosis or

coagulation

impairment

Preclinical studies [1]

Conclusion
The chemical structure of CM-352 represents a significant advancement in the design of MMP

inhibitors. The combination of a potent zinc-binding hydroxamate, a rigidifying spirocyclic

scaffold, and a specificity-determining side chain results in a highly effective and promising

preclinical candidate for the treatment of acute bleeding. Its novel mechanism of action,

targeting fibrinolysis at the level of MMPs rather than the coagulation cascade, offers a

potentially safer and more targeted therapeutic approach. Further investigation and clinical

development of CM-352 and analogous structures are warranted to fully explore their

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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